4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
4-bromo-2-[(3,4-dichloroanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-10-2-3-11(16)12(17)6-10/h2-6,18-19H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWZVPMTCZTGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol typically involves a multi-step process. One common method includes the following steps:
Aminomethylation: The addition of the aminomethyl group to the brominated phenol.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Aminomethylation often involves the use of formaldehyde and an amine under acidic or basic conditions. Methoxylation can be carried out using methanol and a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Studies
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth by affecting cell signaling pathways. For instance, research on related phenolic compounds indicates their ability to induce apoptosis in cancer cells, suggesting a similar mechanism might be explored for this compound.
Toxicological Assessments
Toxicological evaluations are critical for understanding the safety profile of new compounds. The compound has been subjected to skin sensitization tests using the Local Lymph Node Assay (LLNA), which assesses allergic contact dermatitis potential. Results from these studies can inform regulatory decisions regarding its use in consumer products.
Environmental Impact Studies
Given its chlorinated structure, there is interest in assessing the environmental fate of this compound. Research indicates that chlorinated compounds can persist in the environment and bioaccumulate in aquatic systems. Studies focusing on its degradation pathways and ecological toxicity are essential for evaluating its environmental risks.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal explored the anti-cancer properties of structurally similar phenolic compounds. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines through modulation of apoptosis-related proteins. This suggests that this compound may exhibit similar effects, warranting further investigation.
Case Study 2: Skin Sensitization Testing
In a study examining skin sensitization potential using the LLNA, researchers found that certain chlorinated phenols exhibited varying degrees of sensitization. The results indicated that while some compounds were non-sensitizers, others demonstrated significant allergic responses. This highlights the importance of assessing this compound within this context to ensure consumer safety.
Case Study 3: Environmental Persistence
Research conducted on chlorinated phenolic compounds revealed their persistence in aquatic environments and potential for bioaccumulation. The study emphasized the need for comprehensive ecotoxicological assessments to understand the long-term impacts of such compounds on aquatic life and ecosystems.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural differences and molecular properties of the target compound and its analogs:
Halogenation Patterns
- 3,4-Dichloro Substitution: In salicylanilide phosphorothioates (e.g., compound 1c in ), the 3,4-dichloro group on the aniline ring correlates with Mtb inhibition (MIC = 4 µM). This suggests that the dichloro substitution in the target compound likely enhances antimycobacterial potency compared to monosubstituted (3-Cl or 4-Cl) analogs .
- Dual Bromo Substitution: CAS 329778-91-8 features bromine at both the phenolic and aniline rings, increasing molecular weight and lipophilicity, which could affect membrane permeability .
Linker and Functional Group Variations
- Iminomethyl vs.
- Benzodioxin Moiety : The benzodioxin group in ’s compound may confer antioxidant or anti-inflammatory activity, diverging from the antimicrobial focus of dichloro-substituted analogs .
Biological Activity
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the molecular formula and features a complex structure that includes bromine and dichlorophenyl groups. Its synthesis typically involves reactions that yield high purity and specific structural configurations conducive to biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Dopamine Receptor Modulation : Preliminary studies suggest it may act as a modulator for dopamine receptors, particularly D3 receptors, influencing pathways associated with neuropsychiatric disorders .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. Its structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Biological Activity Data
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective properties of similar compounds in preventing dopaminergic neuron degeneration. While specific data on this compound is limited, its structural analogs suggest potential in neuroprotection .
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was comparable to standard antibiotics like ampicillin and ciprofloxacin .
- Cytotoxicity Profile : Investigations into the cytotoxic effects of related compounds revealed significant activity against various cancer cell lines. The mechanisms involved may include apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation .
Q & A
Basic Questions
Q. What are common synthetic routes for preparing 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol?
- Methodology : The compound can be synthesized via multi-step reactions, starting with bromination of phenolic precursors followed by nucleophilic substitution or Schiff base formation. For example:
Bromination of a methoxyphenol derivative using reagents like NBS (N-bromosuccinimide) in a polar solvent (e.g., DMF) at controlled temperatures.
Coupling the brominated intermediate with 3,4-dichloroaniline via reductive amination (using NaBH₃CN or NaBH₄) in methanol or THF.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .
- Characterization : Confirm structure using -NMR, -NMR, and FTIR to verify functional groups (e.g., phenolic -OH, C-Br stretch, and amine linkage) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- UV-Vis Spectroscopy : To analyze electronic transitions and confirm conjugation in the aromatic system (e.g., λmax ~270–300 nm for bromophenols) .
- FTIR : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C-Br at ~550 cm⁻¹, and C-N at ~1250 cm⁻¹) .
- NMR : Assign protons and carbons (e.g., methoxy group at δ ~3.8 ppm in -NMR; aromatic carbons at δ ~110–150 ppm in -NMR) .
Q. How can solubility and purification challenges be addressed?
- Solubility : The compound is likely soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Test solubility in methanol/chloroform mixtures for crystallization.
- Purification : Use recrystallization (ethanol/water) or preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .
Advanced Questions
Q. How can DFT calculations optimize the compound's electronic properties for applications?
- Methodology : Perform density functional theory (DFT) at B3LYP/6-311+G(d,p) level to model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential maps. Compare computed IR and UV-Vis spectra with experimental data to validate accuracy .
- Applications : Predict reactivity in nucleophilic/electrophilic reactions or ligand-metal coordination .
Q. What crystallographic methods resolve structural ambiguities in this compound?
- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (e.g., in methanol). Collect data at 100 K using Mo-Kα radiation. Refine structures with SHELX to determine bond angles (e.g., C-Br bond ~1.89 Å) and dihedral angles between aromatic rings .
- Challenges : Address disorder in the methoxy or dichlorophenyl groups using restraints in refinement software .
Q. How does the compound interact with transition metals in coordination chemistry?
- Experimental Design : Synthesize metal complexes (e.g., Cu(II), Fe(III)) by refluxing the compound with metal salts in ethanol. Characterize via:
- Magnetic susceptibility to determine metal oxidation states.
- ESI-MS to confirm stoichiometry (e.g., 1:2 metal-ligand ratio).
- Cyclic voltammetry to study redox behavior .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
- Case Example : If XRD shows a planar aromatic ring but NMR suggests torsional strain, perform variable-temperature NMR to assess dynamic effects. Cross-validate with DFT-optimized structures to reconcile discrepancies .
Q. What strategies link structural features to bioactivity in SAR studies?
- Methodology :
Synthesize analogs with modified substituents (e.g., replacing Br with Cl or varying methoxy positions).
Test in vitro bioactivity (e.g., antimicrobial assays against S. aureus).
Use QSAR models to correlate electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
